
4,4,7,7-Tetraphenyl-3,8-dioxa-4,7-disiladec-5-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,7,7-Tetraphenyl-3,8-dioxa-4,7-disiladec-5-ene is a chemical compound characterized by its unique structure, which includes two silicon atoms and a dioxa bridge
準備方法
The synthesis of 4,4,7,7-Tetraphenyl-3,8-dioxa-4,7-disiladec-5-ene typically involves the reaction of tetraphenylsilane with appropriate reagents to form the desired dioxa-disiladec structure. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反応の分析
4,4,7,7-Tetraphenyl-3,8-dioxa-4,7-disiladec-5-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. .
科学的研究の応用
4,4,7,7-Tetraphenyl-3,8-dioxa-4,7-disiladec-5-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological systems due to its stability and unique structure.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of 4,4,7,7-Tetraphenyl-3,8-dioxa-4,7-disiladec-5-ene involves its interaction with molecular targets through its silicon and dioxa bridge structure. This interaction can influence various biochemical pathways, depending on the specific application. The compound’s stability and reactivity make it a valuable tool in studying these pathways .
類似化合物との比較
4,4,7,7-Tetraphenyl-3,8-dioxa-4,7-disiladec-5-ene can be compared with similar compounds such as:
3,6-Dioxa-2,7-disilaoctane, 2,2,7,7-tetramethyl-4,4,5,5-tetraphenyl-: This compound has a similar dioxa-disiladec structure but with different substituents.
3,8-Dioxa-4,7-disiladec-5-yne, 4,4,7,7-tetraethoxy-:
特性
CAS番号 |
920755-51-7 |
|---|---|
分子式 |
C30H32O2Si2 |
分子量 |
480.7 g/mol |
IUPAC名 |
ethoxy-[2-[ethoxy(diphenyl)silyl]ethenyl]-diphenylsilane |
InChI |
InChI=1S/C30H32O2Si2/c1-3-31-33(27-17-9-5-10-18-27,28-19-11-6-12-20-28)25-26-34(32-4-2,29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-26H,3-4H2,1-2H3 |
InChIキー |
ASICIIPUYTVNBM-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide](/img/structure/B12619732.png)
![(11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12619742.png)
![1,3-Bis[3-(ethylamino)propyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12619753.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B12619756.png)
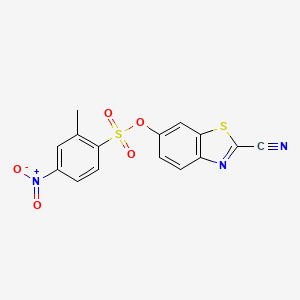
![N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine](/img/structure/B12619769.png)
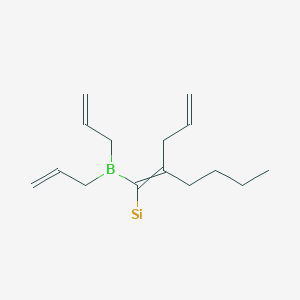
![9-(2-Methoxynaphthalen-1-yl)-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B12619775.png)
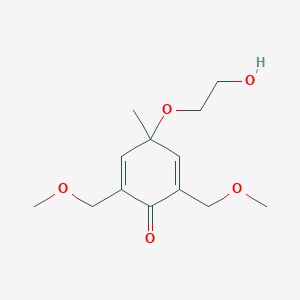
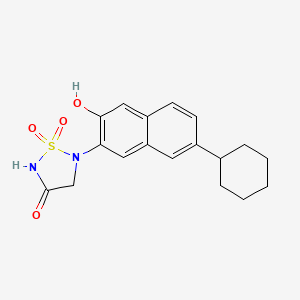
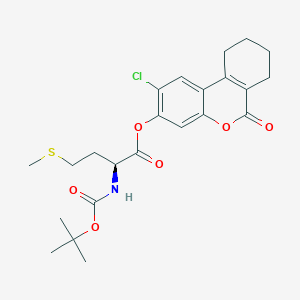
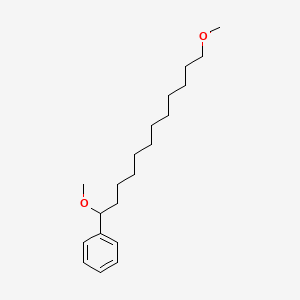
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3S)-3-piperidinyl]-](/img/structure/B12619797.png)
![Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12619798.png)
